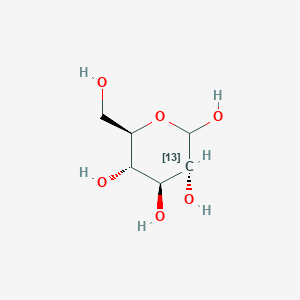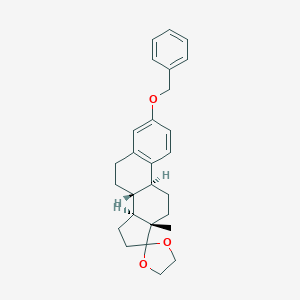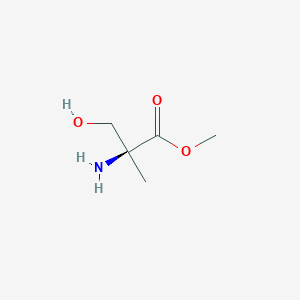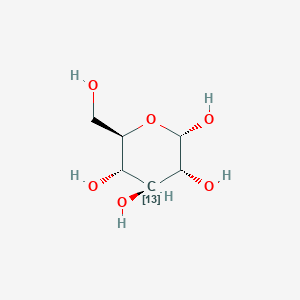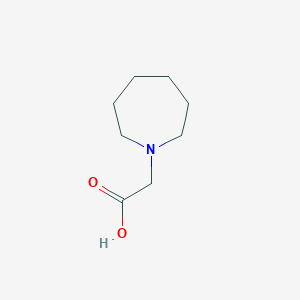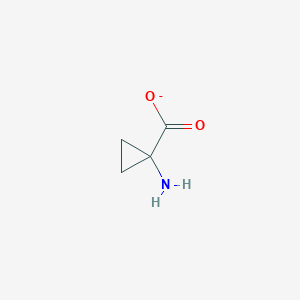
Desfluoro Rispéridone
Vue d'ensemble
Description
Desfluoro Risperidone is a derivative of Risperidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder. . This compound is of interest due to its structural similarity to Risperidone, but with the absence of a fluorine atom, which may influence its pharmacological properties and applications.
Applications De Recherche Scientifique
Desfluoro Risperidone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Investigated for its potential effects on biological systems, particularly in neuropharmacology.
Medicine: Explored for its potential therapeutic effects and as a comparative compound to Risperidone in pharmacological studies.
Industry: Utilized in the development of new antipsychotic drugs and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
Target of Action
Desfluoro Risperidone, similar to Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and behavior. Dopaminergic D2 receptors are involved in motor function, reward, motivation, and the release of various hormones. The serotonergic 5-HT2A receptors contribute to the regulation of mood, anxiety, sleep, and sexuality .
Mode of Action
Desfluoro Risperidone acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, Desfluoro Risperidone binds to these receptors and blocks their activity, thereby reducing overactivity of central mesolimbic pathways and mesocortical pathways .
Biochemical Pathways
The action of Desfluoro Risperidone on dopaminergic D2 and serotonergic 5-HT2A receptors affects several biochemical pathways. It is known that schizophrenia and various mood disorders are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively . By inhibiting these receptors, Desfluoro Risperidone can help to normalize these pathways .
Pharmacokinetics
Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The pharmacokinetics of Desfluoro Risperidone is expected to be similar. The CYP2D6 phenotype can greatly influence the pharmacokinetics of Risperidone, affecting its absorption, distribution, metabolism, and excretion (ADME) properties . This can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Desfluoro Risperidone’s action involve a reduction in the overactivity of central mesolimbic and mesocortical pathways . This can lead to a decrease in symptoms associated with conditions like schizophrenia and bipolar disorder . At the cellular level, Risperidone has been shown to cause toxicity in human blood lymphocytes by increasing the level of intracellular reactive oxygen species (ROS), damaging the lysosomal membrane, collapsing the mitochondrial membrane potential (MMP), and increasing extracellular oxidized glutathione (GSSG) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desfluoro Risperidone. For instance, the presence of other drugs can affect its metabolism, especially if they are also metabolized by CYP2D6 . Additionally, factors such as the patient’s age, diet, and overall health status can also influence the drug’s efficacy and potential side effects . From an environmental perspective, drug residues in water can affect aquatic life and endanger species that depend on appropriate behavioral responses for survival .
Analyse Biochimique
Biochemical Properties
Desfluoro Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This interaction with CYP2D6 is crucial for the biochemical reactions involving Desfluoro Risperidone.
Cellular Effects
Desfluoro Risperidone has been shown to have significant effects on various types of cells. For instance, it has been associated with toxicity in human blood lymphocytes by increasing the level of intracellular reactive oxygen species (ROS), damaging the lysosomal membrane, collapsing the mitochondrial membrane potential (MMP), and increasing extracellular oxidized glutathione (GSSG) .
Molecular Mechanism
The molecular mechanism of Desfluoro Risperidone involves its interaction with various biomolecules. It is thought to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This inhibition is believed to be the primary mechanism through which Desfluoro Risperidone exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desfluoro Risperidone have been observed to change over time. For example, significant deactivations were seen in the left lateral cortical frontal region and medial frontal cortex after 6 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Desfluoro Risperidone have been observed to vary with different dosages. For instance, low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .
Metabolic Pathways
Desfluoro Risperidone is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by CYP2D6 into the active metabolite 9-hydroxyrisperidone .
Transport and Distribution
It is known that many drugs are transported and distributed within cells and tissues through various transporters or binding proteins .
Subcellular Localization
The subcellular localization of mRNAs, which is a prevalent mechanism, gives precise and efficient control over the translation process . This could potentially provide insights into the subcellular localization of Desfluoro Risperidone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desfluoro Risperidone can be synthesized through various synthetic routes. One common method involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude Desfluoro Risperidone rapidly and efficiently.
Industrial Production Methods: Industrial production of Desfluoro Risperidone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoro Risperidone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxy derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing rings, affecting the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Hydroxy derivatives of Desfluoro Risperidone.
Reduction: Reduced forms of the nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Risperidone: The parent compound, known for its high affinity for dopamine and serotonin receptors.
Paliperidone: The active metabolite of Risperidone, with similar pharmacological effects but different pharmacokinetic properties.
Other Antipsychotics: Compounds like Olanzapine, Quetiapine, and Aripiprazole, which also target dopamine and serotonin receptors but have different chemical structures and side effect profiles
Uniqueness: Desfluoro Risperidone is unique due to the absence of the fluorine atom, which may influence its pharmacological properties and metabolic pathways. This structural difference can provide insights into the role of the fluorine atom in the activity and metabolism of Risperidone and its derivatives .
Propriétés
IUPAC Name |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOGUXWMVNJOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147558 | |
| Record name | Desfluoro risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106266-09-5 | |
| Record name | Desfluororisperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfluoro risperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfluoro risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESFLUORO RISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


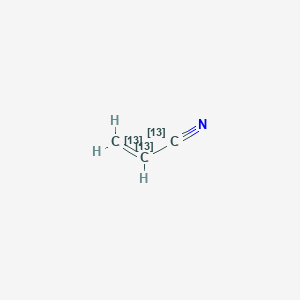


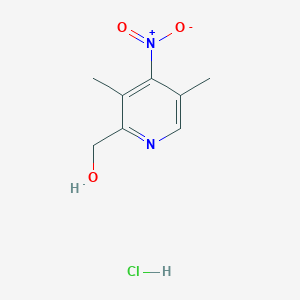

![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
